2-Methyl-3-furoic Acid-d3
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Overview
Description
2-Methyl-3-furoic Acid-d3 is a deuterated derivative of 2-Methyl-3-furoic Acid, a compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can be traced using various spectroscopic techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-furoic Acid-d3 typically involves the introduction of deuterium atoms into the 2-Methyl-3-furoic Acid molecule. One common method is the catalytic hydrogenation of 2-Methyl-3-furoic Acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated compound. The use of deuterium gas in industrial settings requires specialized equipment to handle and store the gas safely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-furoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated furans or nitrofurans.
Scientific Research Applications
2-Methyl-3-furoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-furoic Acid-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms allows researchers to study the compound’s behavior in detail using spectroscopic techniques. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-furoic Acid: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
2-Furoic Acid: A related compound with a similar furan ring structure but lacking the methyl group.
3-Methyl-2-furoic Acid: Another isomer with the methyl group in a different position on the furan ring.
Uniqueness
2-Methyl-3-furoic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C6H6O3 |
---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
2-(trideuteriomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)/i1D3 |
InChI Key |
CFGQZVOVFIZRMN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CO1)C(=O)O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
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